molecular formula C8H8FI B2718544 2-Ethyl-1-fluoro-4-iodobenzene CAS No. 1369775-30-3

2-Ethyl-1-fluoro-4-iodobenzene

Cat. No.: B2718544
CAS No.: 1369775-30-3
M. Wt: 250.055
InChI Key: BIBPMNUUDWPXMZ-UHFFFAOYSA-N
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Description

2-Ethyl-1-fluoro-4-iodobenzene (CAS 1369775-30-3) is a halogenated aromatic compound with the molecular formula C 8 H 8 FI and a molecular weight of 250.05 g/mol . Its structure, featuring iodine and fluorine substituents on the benzene ring, makes it a valuable synthetic intermediate in advanced research and development. This compound is primarily used as a versatile building block in organic synthesis , particularly in palladium-catalyzed cross-coupling reactions , such as the Hartwig-Buchwald N-arylation . These reactions are fundamental for creating carbon-nitrogen and carbon-carbon bonds, enabling the construction of complex molecules for pharmaceutical and materials science applications. Fluoro-iodobenzene derivatives are of significant interest in radiochemistry for building neuropharmacologically active compounds, such as ligands for dopamine D4 receptors, though specific applications for this ethyl-substituted analogue are for researchers to explore . Safety Information: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for detailed handling instructions. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBPMNUUDWPXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl 1 Fluoro 4 Iodobenzene

Direct Iodination Strategies on Fluoroethylbenzene Precursors

A logical and direct approach to the synthesis of 2-Ethyl-1-fluoro-4-iodobenzene is the iodination of a 1-ethyl-2-fluorobenzene precursor. In this scenario, the directing effects of the existing ethyl and fluoro substituents on the aromatic ring play a crucial role in determining the regioselectivity of the iodination reaction. The ethyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, yet also ortho, para-director. Both substituents direct incoming electrophiles to the C4 and C6 positions. Due to steric hindrance from the adjacent ethyl group, the C4 position is favored, making direct iodination a highly regioselective method for obtaining the desired product.

Electrophilic iodination involves the reaction of an electron-rich aromatic compound with an electrophilic iodine source. For the iodination of 1-ethyl-2-fluorobenzene, various reagent systems can be employed. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺).

Another effective method is the use of N-iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst like trifluoroacetic acid (TFA). The acid protonates NIS, increasing its electrophilicity and facilitating the attack by the aromatic ring.

Table 1: Comparison of Electrophilic Iodination Reagents

Reagent System Description Typical Conditions
I₂ / Oxidizing Agent Molecular iodine is activated by an oxidizing agent (e.g., HNO₃, H₂O₂, HIO₃) to form a stronger electrophile. Acetic acid or sulfuric acid as solvent, room temperature to mild heating.

Oxidative iodination methods are a subset of electrophilic iodination where the reaction is driven by an oxidant that converts a nucleophilic iodide source (like I⁻) or molecular iodine (I₂) into a highly reactive electrophilic species. These methods are particularly useful for less reactive aromatic substrates. For the iodination of 1-ethyl-2-fluorobenzene, a system comprising an iodide salt (e.g., KI) and a strong oxidant in an acidic medium can be effective. For instance, the combination of potassium iodide and sodium periodate (NaIO₄) in sulfuric acid generates a powerful iodinating agent. chemspider.com

The reaction proceeds by the in-situ generation of an electrophilic iodine species which is then attacked by the electron-rich 1-ethyl-2-fluorobenzene. The reaction conditions are typically mild, and the yields of the desired mono-iodinated product are often high due to the concerted directing effects of the ethyl and fluoro groups.

Fluorination Routes to this compound Skeletons

An alternative synthetic strategy involves the introduction of the fluorine atom at a later stage of the synthesis, starting from a pre-functionalized ethyl-iodobenzene derivative. This approach is particularly useful if the required precursors are more readily available or if other synthetic considerations make this route more favorable.

The Sandmeyer reaction is a classic method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate. To synthesize this compound using this approach, one would start with 2-ethyl-4-iodoaniline. This aniline derivative can be diazotized using sodium nitrite (NaNO₂) in a strong acid, followed by treatment with a fluoride (B91410) source.

A variation of this is the Balz-Schiemann reaction, which specifically uses fluoroboric acid (HBF₄) or other tetrafluoroborate salts to generate an aryl diazonium tetrafluoroborate salt. wikipedia.org This salt can then be isolated and thermally decomposed to yield the desired aryl fluoride, releasing nitrogen gas and boron trifluoride. wikipedia.org

Nucleophilic Aromatic Fluorination (SNAr) is another potential route, although it typically requires the presence of a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group (such as a different halogen). This method is generally less common for this specific target molecule unless a suitable precursor is available.

Modern synthetic chemistry has seen the development of late-stage fluorination techniques, which allow for the introduction of fluorine atoms into complex molecules at a late point in the synthetic sequence. These methods often involve transition-metal catalysis and can offer high selectivity. For instance, palladium-catalyzed fluorination of arylboronic acids or their derivatives with an electrophilic fluorine source like Selectfluor is a possible, albeit more advanced, route. organic-chemistry.org Another approach could involve the C-H activation of a 1-ethyl-4-iodobenzene derivative, followed by fluorination. These methods are at the forefront of chemical synthesis and offer powerful tools for accessing novel fluorinated compounds. organic-chemistry.orgrsc.org

Introduction of the Ethyl Group onto Fluorinated Iodobenzene (B50100) Scaffolds

The third major synthetic strategy involves the formation of the C-C bond to introduce the ethyl group as one of the final steps. This approach would start with a 1-fluoro-4-iodobenzene scaffold, which is commercially available. The ethyl group can then be introduced via a cross-coupling reaction.

Several well-established palladium-catalyzed cross-coupling reactions are suitable for this transformation:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide (1-fluoro-4-iodobenzene) with an ethylboronic acid or a derivative in the presence of a palladium catalyst and a base.

Negishi Coupling: In this case, an organozinc reagent, such as ethylzinc chloride, is coupled with 1-fluoro-4-iodobenzene using a palladium or nickel catalyst. wikipedia.org

Kumada Coupling: This method utilizes a Grignard reagent, like ethylmagnesium bromide, and a palladium or nickel catalyst to couple with the aryl iodide.

These cross-coupling reactions are generally high-yielding and tolerant of a wide range of functional groups, making them a robust and versatile option for the synthesis of this compound.

Table 2: Comparison of Cross-Coupling Reactions for Ethylation

Reaction Name Organometallic Reagent Typical Catalyst Key Features
Suzuki Coupling Ethylboronic acid Pd(PPh₃)₄, Pd(dppf)Cl₂ Stable and easy to handle reagents; generally mild reaction conditions.
Negishi Coupling Ethylzinc halide Pd(PPh₃)₄, Ni(dppf)Cl₂ Highly reactive organozinc reagents; good for less reactive substrates. wikipedia.org

Friedel-Crafts Alkylation and Related Alkylation Methods

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide or alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com This reaction proceeds via electrophilic aromatic substitution, where a carbocation electrophile is generated and subsequently attacked by the electron-rich aromatic ring. mt.commasterorganicchemistry.comlibretexts.orglibretexts.org

In the context of synthesizing this compound, a plausible approach is the direct Friedel-Crafts ethylation of 1-fluoro-4-iodobenzene.

Reaction Scheme:

Regioselectivity: The regiochemical outcome of this reaction is dictated by the directing effects of the existing fluorine and iodine substituents. aakash.ac.inmasterorganicchemistry.comlibretexts.orgwikipedia.orgulethbridge.ca

Fluorine: As a halogen, fluorine is an ortho, para-directing group. Although it is deactivating due to its strong inductive electron-withdrawing effect (-I), it possesses lone pairs that can donate electron density to the ring through resonance (+M), directing incoming electrophiles to the ortho and para positions. wikipedia.orgulethbridge.ca

Iodine: Iodine is also an ortho, para-director and is less deactivating than fluorine.

In 1-fluoro-4-iodobenzene, the para position relative to the fluorine atom is blocked by the iodine atom. Therefore, the incoming ethyl electrophile is directed primarily to the position ortho to the fluorine atom (C2), which is also meta to the iodine atom. The directing effects of both halogens are thus aligned to favor the formation of the desired 2-ethyl product.

Limitations and Alternatives: Despite its utility, Friedel-Crafts alkylation has several limitations:

Polyalkylation: The product, this compound, contains an electron-donating ethyl group, which activates the ring, making it more susceptible to further alkylation than the starting material. libretexts.orglibretexts.org This can lead to the formation of poly-ethylated byproducts.

Carbocation Rearrangement: When using alkyl halides with more than two carbons, the intermediate carbocation can rearrange to a more stable form, leading to isomeric products. libretexts.orglibretexts.org This is not a concern when using an ethylating agent.

To circumvent the issue of polyalkylation, a common alternative is Friedel-Crafts acylation . This involves reacting the aromatic substrate with an acyl halide (e.g., acetyl chloride) and a Lewis acid. The resulting ketone product is deactivated towards further substitution. The acyl group can then be reduced to an ethyl group using methods like the Clemmensen or Wolff-Kishner reduction.

Method Reactants Catalyst Key Considerations
Direct Ethylation 1-fluoro-4-iodobenzene, Ethyl chlorideAlCl₃Simple, direct route. Risk of polyalkylation.
Acylation-Reduction 1) 1-fluoro-4-iodobenzene, Acetyl chloride2) Reducing agent (e.g., Zn(Hg), HCl)1) AlCl₃2) N/ATwo-step process. Avoids polyalkylation.

Transition-Metal-Catalyzed Cross-Coupling for C(sp²)-C(sp³) Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Negishi coupling, which utilizes organozinc reagents, is particularly effective for creating C(sp²)-C(sp³) bonds. wikipedia.org

A hypothetical route to this compound using a Negishi coupling could involve a more functionalized precursor, such as 1-fluoro-2,4-diiodobenzene. The difference in reactivity between the two C-I bonds could potentially be exploited for selective coupling. However, a more controlled approach would involve a precursor with two different halogens, such as 1-bromo-2-fluoro-4-iodobenzene. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in the oxidative addition step of the catalytic cycle.

Hypothetical Reaction Scheme (Negishi Coupling):

This selective reaction on the more labile iodine is not the target. A more strategic approach would be to have the iodine at the desired final position and a more reactive group (or a different halogen) at the position to be ethylated.

A more plausible strategy involves starting with a precursor like 2-bromo-1-fluoro-4-iodobenzene. A selective metal-halogen exchange (e.g., with butyl lithium) at the bromine position followed by transmetalation to zinc, and then a palladium-catalyzed coupling is not feasible.

A better strategy would be the coupling of an organometallic derivative of 1-fluoro-4-iodobenzene with an ethylating agent. This is not a C(sp²)-C(sp³) bond formation in the desired sense.

Therefore, the most logical cross-coupling strategy would be to start with a dihalogenated benzene (B151609) and selectively introduce the ethyl group. For instance, starting with 1-fluoro-2-bromo-4-iodobenzene , one could perform a Suzuki-Miyaura coupling. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. researchgate.net This would allow for a selective reaction at the iodine position. To form the target molecule, one would need to perform the coupling at the 2-position.

A plausible precursor would be 2,4-dibromo-1-fluorobenzene . A selective reaction at one of the bromine sites would be challenging.

A more controlled cross-coupling approach is embedded within the sequential functionalization strategies discussed below.

Coupling Reaction Aryl Halide Precursor Organometallic Reagent Catalyst
Negishi Coupling 1-fluoro-2,4-diiodobenzeneEthylzinc chloridePalladium(0) complex
Suzuki-Miyaura Coupling 1-fluoro-2,4-diiodobenzeneEthylboronic acidPalladium(0) complex & Base

Sequential Functionalization Approaches

Sequential functionalization provides a highly controlled method for synthesizing polysubstituted benzenes by introducing functional groups in a stepwise manner.

Stepwise Halogenation and Alkylation Sequences

This approach involves carrying out a series of reactions, such as halogenation and alkylation, in a specific order to achieve the desired substitution pattern. A logical sequence for synthesizing this compound starts with fluorobenzene.

Route: Fluorobenzene → 1-Fluoro-4-iodobenzene → this compound

Iodination of Fluorobenzene: Fluorobenzene can be iodinated at the para position due to the ortho, para-directing nature of fluorine. This reaction can be achieved using iodine in the presence of an oxidizing agent or a suitable catalyst. A reported method involves reacting fluorobenzene with iodine and sodium periodate in a mixture of acetic acid, acetic anhydride, and sulfuric acid. guidechem.com

Ethylation of 1-Fluoro-4-iodobenzene: The resulting 1-fluoro-4-iodobenzene can then be ethylated at the 2-position. This second step can be accomplished using the Friedel-Crafts alkylation or acylation/reduction methods described in section 2.3.1. The directing effects of both the fluorine and iodine atoms guide the incoming ethyl group to the desired C2 position.

Step Reaction Reagents Intermediate/Product
1 Electrophilic IodinationFluorobenzene, I₂, NaIO₄, H₂SO₄1-Fluoro-4-iodobenzene
2 Friedel-Crafts Alkylation1-Fluoro-4-iodobenzene, EtCl, AlCl₃This compound

Regioselective Synthesis via Protected Intermediates

Using protecting or directing groups is a powerful strategy for achieving high regioselectivity in the synthesis of complex aromatic compounds. An amino group is an excellent directing group that can be converted into an iodo group via a Sandmeyer reaction.

Route: 4-Fluoroaniline → N-Acetyl-4-fluoroaniline → N-Acetyl-2-ethyl-4-fluoroaniline → 2-Ethyl-4-fluoroaniline → this compound

Protection of the Amino Group: The synthesis can begin with 4-fluoroaniline. guidechem.com The highly activating amino group is first protected, for example, by acetylation with acetic anhydride to form N-acetyl-4-fluoroaniline (4-fluoroacetanilide). This prevents side reactions and modulates the directing effect. The resulting acetamido group is a strong ortho, para-director.

Directed Ethylation: The acetamido group directs the ethyl group to the ortho position. Friedel-Crafts ethylation or, more reliably, Friedel-Crafts acylation followed by reduction, is performed to introduce the ethyl group at the C2 position, yielding N-acetyl-2-ethyl-4-fluoroaniline.

Deprotection: The acetyl protecting group is then removed by acid or base hydrolysis to regenerate the amino group, yielding 2-ethyl-4-fluoroaniline. A similar deprotection is used in the synthesis of 2-Ethyl-4-chloroaniline. prepchem.com

Sandmeyer Reaction: Finally, the amino group of 2-ethyl-4-fluoroaniline is converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The diazonium salt is then treated with potassium iodide (KI) to replace the diazonium group with iodine, affording the final product, this compound. A similar diazotization-iodination sequence is used to prepare other iodo-aromatics. google.com

This multi-step approach offers excellent control over the regiochemistry at each stage, ensuring the specific placement of all three substituents.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 1 Fluoro 4 Iodobenzene

Cross-Coupling Reactions Involving the Aryl Halide Moiety

The carbon-iodine bond in an aryl iodide like 2-Ethyl-1-fluoro-4-iodobenzene is the most reactive among aryl halides (I > Br > Cl > F) for oxidative addition to a low-valent metal center, which is the initial step in most cross-coupling catalytic cycles. wikipedia.orglibretexts.org This high reactivity makes it an excellent substrate for a variety of coupling reactions.

Palladium-Catalyzed C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed reactions are fundamental for forming new carbon-carbon bonds. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Reaction: Couples an aryl halide with an organoboron compound. libretexts.org

Sonogashira Reaction: Couples an aryl halide with a terminal alkyne, typically using both palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org

Heck Reaction: Couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org

For general aryl iodides, catalyst optimization involves selecting an appropriate palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a ligand. libretexts.orgmdpi.com Electron-rich, bulky phosphine (B1218219) ligands often enhance catalytic activity by promoting oxidative addition and reductive elimination steps.

The success of these couplings depends on the nature of the coupling partner. Suzuki reactions are known for their broad functional group tolerance. organic-chemistry.org Sonogashira couplings are highly effective for creating arylalkynes. wikipedia.org The Heck reaction's regioselectivity can be influenced by the electronic properties of the alkene partner. mdpi.com Steric hindrance from the ortho-ethyl group on this compound could potentially influence reaction rates compared to less substituted iodobenzenes.

Copper-Catalyzed C-N, C-O, C-S Cross-Coupling Reactions (e.g., Ullmann-type, Buchwald-Hartwig N-arylation)

Copper-catalyzed reactions are classic methods for forming carbon-heteroatom bonds. nih.gov The Ullmann condensation traditionally involves coupling an aryl halide with an alcohol, amine, or thiol at high temperatures with stoichiometric copper. wikipedia.orgorganic-chemistry.org Modern variations use catalytic amounts of copper, often with ligands, under milder conditions. The Buchwald-Hartwig amination is a palladium-catalyzed process, though copper-catalyzed N-arylation serves as an important alternative. wikipedia.orgorganic-chemistry.orglibretexts.org

In modern copper-catalyzed Ullmann-type reactions, ligands such as diamines, amino acids, or phenanthrolines can accelerate the reaction and allow for lower temperatures. nih.gov The choice of base and solvent is also critical to success. A study on a sterically hindered substrate, 2-ethyl-6-methyliodobenzene, demonstrated successful copper-catalyzed coupling without a ligand, suggesting that for some substrates, simplified systems can be effective. organic-chemistry.org

Modern copper-catalyzed systems have expanded the scope of Ullmann-type reactions to a wider range of substrates with better functional group tolerance compared to the harsh conditions of the original reaction. nih.gov Aryl iodides are generally the most reactive coupling partners. wikipedia.org The electronic nature of the nucleophile (amine, alcohol, thiol) and any substituents on the aryl halide can significantly impact reaction efficiency.

Due to the absence of specific research data for this compound, no experimental data tables can be provided. Further empirical studies would be required to determine the specific reactivity, optimal conditions, and scope for this particular compound.

Fluorine- and Iodine-Selective Reactivity in Multi-Halogenated Systems

Multi-halogenated aromatic compounds like this compound are valuable substrates in synthetic chemistry, particularly in reactions that allow for the selective functionalization of one halogen over another. The distinct electronic properties and bond strengths of the Carbon-Fluorine (C-F) and Carbon-Iodine (C-I) bonds are the basis for this selectivity.

The concept of orthogonal reactivity refers to the ability to selectively address one functional group in the presence of another under a specific set of reaction conditions. In this compound, the C-I bond is significantly weaker and more polarizable than the C-F bond. This difference is routinely exploited in transition metal-catalyzed cross-coupling reactions.

For instance, in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the oxidative addition of the palladium catalyst to the C-I bond occurs at a much lower temperature and with higher efficiency than the oxidative addition to the much stronger C-F bond. This allows for the selective substitution of the iodine atom while leaving the fluorine atom intact. This chemoselectivity enables the synthesis of complex molecules in a stepwise manner. For example, a Sonogashira coupling could be performed at the C4 position (iodine) first, followed by a subsequent, more forcing reaction at the C1 position (fluorine) if desired. researchgate.net

Table 1: Comparison of Carbon-Halogen Bond Properties

Bond Bond Dissociation Energy (kJ/mol) Electronegativity of Halogen Reactivity in Pd-catalyzed Cross-Coupling
C-F ~544 4.0 Very Low

This interactive table highlights the fundamental differences that allow for the orthogonal functionalization of this compound.

While orthogonal reactivity is often achievable, competitive reaction pathways can exist under certain conditions. In reactions where the distinction in reactivity is less pronounced, or under harsh reaction conditions, a mixture of products may be obtained. For example, in certain metal-halogen exchange reactions using organolithium reagents, the selectivity can be temperature- and reagent-dependent. While the C-I bond is generally more susceptible to exchange, aggressive conditions could lead to competitive reaction at the C-F bond or benzyne (B1209423) formation.

The outcome of a reaction is thus a delicate balance between the inherent reactivity of the C-X bonds and the specific conditions employed, including the choice of catalyst, ligand, solvent, and temperature.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring influence both the rate of the reaction (activation/deactivation) and the position of the incoming electrophile (directing effects).

In this compound, we must consider the combined effects of the three substituents:

-CH₂CH₃ (Ethyl): An alkyl group that is weakly activating and an ortho, para-director due to inductive electron donation. libretexts.org

-F (Fluoro): A halogen that is deactivating due to its strong inductive electron withdrawal, but an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (sigma complex). libretexts.orgmasterorganicchemistry.com

-I (Iodo): Similar to fluorine, iodine is a deactivating halogen that acts as an ortho, para-director. masterorganicchemistry.com

For determining the position of substitution, the directing effects must be analyzed. All three substituents direct incoming electrophiles to the ortho and para positions relative to themselves.

Based on this analysis, electrophilic attack is most likely to occur at positions C3 and C5 .

Position C3: Is ortho to the activating ethyl group and ortho to the iodo group.

Position C5: Is para to the activating ethyl group and para to the fluoro group.

The activating ethyl group is the most powerful director among the three. Therefore, substitution will predominantly occur at the positions that are ortho and para to the ethyl group and are not sterically hindered. Position C6 is sterically hindered by the adjacent ethyl and fluoro groups. Between C3 and C5, a mixture of products is possible, with the precise ratio depending on the steric bulk of the incoming electrophile and the specific reaction conditions.

Regioselectivity Influenced by Fluorine, Iodine, and Ethyl Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of the ethyl, fluoro, and iodo groups. Each substituent influences the electron density of the aromatic ring through inductive and resonance (or mesomeric) effects, thereby directing incoming electrophiles to specific positions.

The directing effects of the individual substituents are well-established in organic chemistry:

Ethyl Group (-CH₂CH₃): As an alkyl group, it is a weak activator of the benzene ring. It donates electron density primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. The ethyl group is an ortho, para-director. libretexts.org

Fluorine (-F): As a halogen, fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards EAS. However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M). This resonance effect increases electron density at the ortho and para positions. Because the directing influence is determined by the resonance effect, fluorine is considered a deactivating ortho, para-director. libretexts.orgaakash.ac.in

Iodine (-I): Similar to fluorine, iodine is a deactivating ortho, para-director. Its inductive effect (-I) withdraws electron density, while its resonance effect (+M) donates it, directing incoming groups to the ortho and para positions. pressbooks.pub

Position C3: Is ortho to the ethyl group and ortho to the fluorine atom. It is meta to the iodine atom.

Position C5: Is meta to the ethyl group, para to the fluorine atom, and ortho to the iodine atom.

Position C6: Is ortho to the ethyl group, meta to the fluorine atom, and para to the iodine atom.

The ethyl group most strongly directs to positions C3 (ortho) and C6 (ortho). The fluorine atom directs to C3 (ortho) and C5 (para). The iodine atom directs to C5 (ortho) and C6 (para).

Considering these combined influences, positions C3, C5, and C6 are all activated by at least one ortho, para-director. However, the ethyl group is the only activating substituent among the three. Therefore, its influence is generally considered dominant in directing the incoming electrophile. It strongly favors substitution at its ortho positions, C3 and C6. Between these two, C3 is also ortho to the fluorine, while C6 is para to the iodine. Steric hindrance from the adjacent ethyl and fluoro groups might slightly disfavor position C3 compared to C6. Position C5 is activated by being para to the fluorine and ortho to the iodine, but it is meta to the activating ethyl group, likely making it a less favored site for substitution.

Ultimately, a mixture of products would be expected, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Table 1: Directing Effects of Substituents on this compound
SubstituentPositionElectronic EffectReactivity EffectDirecting Preference
Ethyl (-CH₂CH₃)C2+I, HyperconjugationActivatingOrtho, Para (to C3, C6)
Fluorine (-F)C1-I, +MDeactivatingOrtho, Para (to C2, C6, C4)
Iodine (-I)C4-I, +MDeactivatingOrtho, Para (to C3, C5)

Reaction Kinetics and Selectivity Studies

Specific experimental kinetic data for reactions involving this compound are not extensively documented in publicly available literature. However, the kinetic profile can be inferred from the electronic properties of its substituents.

Selectivity in reactions such as metal-catalyzed cross-coupling would primarily involve the carbon-iodine bond. The C-I bond is significantly weaker than the C-F and C-H bonds, making it the preferential site for oxidative addition in catalytic cycles like those of Suzuki, Heck, or Buchwald-Hartwig reactions. Selectivity for reaction at the C-I bond over the C-F bond would be exceptionally high.

Radical Reactions and Single Electron Transfer (SET) Processes

The presence of a carbon-iodine bond makes this compound a suitable precursor for the generation of aryl radicals and for participation in reactions initiated by single electron transfer.

The C-I bond is the weakest covalent bond to the aromatic ring in this molecule, making it susceptible to homolytic cleavage to form an aryl radical. The 4-ethyl-3-fluorophenyl radical can be generated from this compound through several established methods:

Reaction with Radical Initiators: Classic methods using reagents like tributyltin hydride (Bu₃SnH) and an initiator such as azobisisobutyronitrile (AIBN) can achieve reductive deiodination via a radical chain mechanism.

Photochemical Cleavage: UV irradiation can induce homolysis of the C-I bond. mdpi.com

Redox-Initiated Processes: Single electron transfer (SET) from a photocatalyst or a metal complex can lead to the formation of a radical anion, which then rapidly fragments, ejecting an iodide ion to yield the aryl radical. rsc.orgresearchgate.net

Once formed, the 4-ethyl-3-fluorophenyl radical is a highly reactive intermediate. As an sp²-hybridized radical, it can engage in a variety of synthetic transformations, including hydrogen atom abstraction, addition to multiple bonds, and aromatic substitution reactions. nih.gov

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling reactions. This compound can serve as a substrate in these reactions, typically through the oxidative addition of its C-I bond to a low-valent metal center (e.g., Pd(0)). This forms a square planar Aryl-Pd(II)-Iodide intermediate.

Following subsequent steps in the catalytic cycle (e.g., transmetalation in a Suzuki coupling), a diorgano-palladium(II) complex is formed. The final, product-forming step is reductive elimination, where two organic groups are coupled together, and the palladium catalyst is regenerated in its low-valent state.

For a complex derived from this compound, such as L₂Pd(Ar)(R) (where Ar = 4-ethyl-3-fluorophenyl), the electronic nature of the aryl group influences the rate of reductive elimination. The presence of the electron-donating ethyl group and the electron-withdrawing fluorine atom can modulate the electron density at the metal center, thereby affecting the kinetics of the C-C bond-forming step. Studies on related fluoroaryl palladium complexes indicate that the electronic properties of the substituents play a critical role in determining the facility of reductive elimination pathways. rsc.orgnih.gov

Table 2: Potential Reaction Pathways for this compound
Reaction TypeReactive SiteKey IntermediateGoverning Principle
Electrophilic Aromatic SubstitutionAromatic Ring (C3, C5, C6)Arenium Ion (Sigma Complex)Substituent Directing Effects
Aryl Radical FormationC-I Bond4-ethyl-3-fluorophenyl radicalHomolytic Bond Cleavage
Cross-Coupling (e.g., Suzuki)C-I BondAryl-Palladium(II) ComplexOxidative Addition/Reductive Elimination

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in 2-Ethyl-1-fluoro-4-iodobenzene. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

One-dimensional NMR spectroscopy provides foundational information about the chemical environment, connectivity, and number of unique nuclei in the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the ethyl group and the aromatic protons. The ethyl group protons would appear as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group) due to spin-spin coupling. The three protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically 6.8-7.8 ppm). The specific chemical shifts and coupling patterns of these aromatic protons are critical for confirming the 1,2,4-substitution pattern, distinguishing it from other possible isomers.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: two for the ethyl group and six for the aromatic ring. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF), a key identifying feature. The positions of the signals, particularly for the substituted carbons (C-F, C-I, C-CH₂CH₃), provide definitive evidence for the substitution pattern.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential technique. It provides a single signal for the fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment on the aromatic ring. Furthermore, the fluorine nucleus couples with nearby protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF), and these coupling constants, observable in both the ¹H, ¹³C, and ¹⁹F spectra, are invaluable for confirming the molecular structure. For instance, a doublet of doublets pattern for the aromatic proton ortho to the fluorine would be expected in the ¹H NMR spectrum.

The integration of data from these three NMR techniques allows for a comprehensive assessment of isomeric purity, as the presence of other isomers would result in additional, distinct sets of peaks in the spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Aromatic CH ¹H 6.8 - 7.8 m J(H,H) ≈ 7-9, J(H,F) ≈ 5-10
-CH₂- ¹H 2.6 - 2.8 q J(H,H) ≈ 7.6
-CH₃ ¹H 1.1 - 1.3 t J(H,H) ≈ 7.6
C-F ¹³C 158 - 165 d ¹J(C,F) ≈ 240-250
C-I ¹³C 90 - 95 s -
Aromatic C-H ¹³C 115 - 140 d J(C,F) ≈ 5-25
Aromatic C-Et ¹³C 140 - 145 d J(C,F) ≈ 2-8
-CH₂- ¹³C 22 - 28 t -

Two-dimensional (2D) NMR experiments provide correlation data that reveal through-bond and through-space relationships between nuclei, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, a key COSY correlation would be observed between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl group. It would also reveal the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum connects a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for all C-H groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between nuclei that are close in space, regardless of whether they are bonded. NOESY can be used to confirm the relative positions of substituents on the aromatic ring. For instance, a NOESY cross-peak would be expected between the methylene protons of the ethyl group and the aromatic proton at the C-3 position.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₈FI) with high confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₈H₈FI is 250.9706 Da. An experimental HRMS measurement matching this value would confirm the molecular formula.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of a this compound sample and for identifying any impurities or isomers. The compound would exhibit a characteristic retention time on the GC column. The mass spectrum obtained for the corresponding GC peak would show the molecular ion and a specific fragmentation pattern. Key fragmentation pathways would likely include the loss of the ethyl group ([M-29]⁺) and the loss of iodine ([M-127]⁺), providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Parameter Expected Value Information Provided
HRMS Exact Mass [M]⁺ 250.9706 Da Confirms molecular formula C₈H₈FI
GC-MS (EI) Molecular Ion (m/z) 250 Confirms molecular weight

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com These techniques are complementary and together offer a comprehensive vibrational profile. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹). Strong bands corresponding to aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region. Crucially, a strong absorption band due to the C-F stretching vibration is expected (typically 1200-1270 cm⁻¹), and a band for the C-I stretch would be found at lower frequencies in the fingerprint region (around 500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also detect the aromatic C=C and C-H vibrations. The C-I bond, being highly polarizable, often gives a strong signal in Raman spectroscopy, making it a useful confirmatory tool. researchgate.net The symmetric vibrations of the benzene ring are also typically strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch FT-IR, Raman 3000 - 3100
Aliphatic C-H Stretch FT-IR, Raman 2850 - 2970
Aromatic C=C Stretch FT-IR, Raman 1450 - 1600
C-F Stretch FT-IR 1200 - 1270

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethyl-1-fluoro-4-iodobenzene at the molecular level. These methods allow for the determination of its geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most likely structure to be observed experimentally. The calculations also provide the total electronic energy of the molecule, a key piece of data for assessing its thermodynamic stability.

Specific parameters obtained from DFT calculations for this compound, such as bond lengths, bond angles, and dihedral angles, are crucial for a precise description of its molecular architecture.

Interactive Data Table: Calculated Geometrical Parameters for this compound (Example)

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC1C21.39 Å
Bond LengthC1F1.36 Å
Bond LengthC4I2.10 Å
Bond AngleC2C1C6120.0°
Dihedral AngleFC1C2C3

Note: The values in this table are hypothetical examples and would be determined from actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict its reactivity in various chemical reactions.

Interactive Data Table: Frontier Molecular Orbital Energies for this compound (Example)

OrbitalEnergy (eV)
HOMO-8.50
LUMO-1.20
HOMO-LUMO Gap7.30

Note: The values in this table are hypothetical examples and would be derived from quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. It allows for the characterization of transient species and the energetic landscape of a reaction.

Transition State Characterization and Energy Barriers

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computational methods can be used to locate and characterize the geometry of the transition state for reactions involving this compound.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. By calculating these energy barriers, chemists can predict the feasibility and kinetics of a proposed reaction mechanism.

Solvent Effects in silico

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and rate. Computational models can simulate the effect of a solvent on the reaction of this compound. These in silico studies often use continuum solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. These calculations can provide a more realistic picture of the reaction energetics by accounting for the stabilization or destabilization of reactants, transition states, and products by the solvent. For instance, polar solvents might preferentially stabilize charged intermediates, thereby lowering the activation energy. Studies on similar molecules like iodobenzene (B50100) derivatives have shown that solvent can have a destabilizing effect on certain interactions. sigmaaldrich.comsigmaaldrich.com

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure. For example, it is possible to calculate the expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction

No specific studies detailing the computational prediction of 1H, 13C, or 19F NMR chemical shifts for this compound were found. Such a study would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory, to calculate the magnetic shielding tensors of the nuclei in a modeled molecular structure. These theoretical values, when referenced against a standard (e.g., tetramethylsilane (B1202638) for 1H and 13C), would provide predicted chemical shifts. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects. Without dedicated research, no data table of predicted versus experimental chemical shifts can be compiled.

Calculated Vibrational Frequencies

Similarly, there is a lack of published research on the calculated vibrational frequencies for this compound. Theoretical vibrational analysis, usually performed using the same computational methods as for NMR predictions, calculates the harmonic frequencies of the fundamental vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental infrared (IR) and Raman spectroscopy data. A detailed analysis would involve assigning these calculated frequencies to specific molecular motions, such as C-H stretching, C-F stretching, C-I stretching, and benzene (B151609) ring vibrations. In the absence of such a study, a data table of calculated frequencies and their assignments cannot be provided.

Non-Covalent Interactions and Halogen Bonding Studies

While the structure of this compound, featuring a fluorine and an iodine atom on a benzene ring, suggests the potential for interesting non-covalent interactions, particularly halogen bonding, no specific theoretical studies on this topic were identified. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base. A computational study in this area would typically investigate the geometry and energetics of dimer or complex formation between this compound and various Lewis bases. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis would be employed to characterize the nature and strength of these interactions. Without dedicated research, no specific findings or data on the non-covalent and halogen bonding interactions of this molecule can be reported.

Applications of 2 Ethyl 1 Fluoro 4 Iodobenzene As a Synthetic Intermediate

Precursor in Complex Organic Synthesis

The trifunctional nature of 2-Ethyl-1-fluoro-4-iodobenzene makes it an adept building block for constructing elaborate molecular architectures. The highly reactive carbon-iodine bond serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis.

The iodine atom in this compound is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its application in creating polyfunctionalized aromatic compounds. By selecting appropriate coupling partners and catalytic systems, chemists can selectively build intricate molecular scaffolds.

Key reactions for this purpose include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding substituted biphenyls or other biaryl systems.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to introduce an alkynyl group at the 4-position. researchgate.net This is a powerful method for creating aryl alkynes, which are themselves versatile intermediates for further transformations. researchgate.net

Stille Coupling: Palladium-catalyzed coupling with an organostannane (organotin compound) to form C-C bonds. This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, elongating the carbon chain at the 4-position.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, providing access to substituted anilines.

The fluorine and ethyl groups remain intact during these transformations, imparting their specific electronic and steric characteristics to the final, more complex molecule.

Table 1: Potential Cross-Coupling Reactions Using this compound This table is illustrative of the potential synthetic pathways based on the known reactivity of aryl iodides.

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting Structure (Generic)
Suzuki R-B(OH)₂ Pd(PPh₃)₄, Base 2-Ethyl-1-fluoro-4-R-benzene
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Base 2-Ethyl-1-fluoro-4-(C≡C-R)-benzene
Stille R-Sn(Alkyl)₃ Pd(PPh₃)₄ 2-Ethyl-1-fluoro-4-R-benzene
Buchwald-Hartwig R₂NH Pd catalyst, Ligand, Base 2-Ethyl-1-fluoro-4-(NR₂)-benzene

Beyond simple functionalization, this compound can serve as a foundational component for building fused heterocyclic ring systems. These structures are prevalent in pharmaceuticals and functional organic materials. The general strategy involves a cross-coupling reaction to install a side chain, followed by an intramolecular cyclization reaction.

For example, a Sonogashira coupling can introduce an alkyne with a suitably placed nucleophile (like an alcohol or amine). Subsequent intramolecular cyclization can lead to the formation of heterocycles such as furans, pyrroles, or their benzo-fused analogues. The fluorine atom can influence the regioselectivity of the cyclization step and modify the electronic properties of the final heterocyclic system.

Role in Materials Science Precursor Chemistry

The unique combination of a rigid aromatic core, a polarity-inducing fluorine atom, and a flexible ethyl group makes this compound an attractive precursor for advanced materials.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. While not a traditional vinyl monomer, this compound can be incorporated into polymer backbones through step-growth polymerization mechanisms.

Via reactions like Suzuki or Stille polycondensation, where a bifunctional derivative of this molecule (e.g., containing two reactive sites) could be polymerized with another bifunctional monomer, it is possible to create highly stable, rigid-rod polymers such as poly(p-phenylene)s. The fluorine and ethyl side groups would serve to enhance solubility and processability of these otherwise intractable polymers, while also fine-tuning the material's bulk properties like dielectric constant and thermal characteristics.

Fluorinated compounds are of significant interest in the design of liquid crystals (LCs) for display applications. The incorporation of fluorine atoms into the molecular structure can profoundly influence the material's mesomorphic behavior and electro-optical properties. beilstein-journals.org Specifically, C-F bonds can be used to adjust the dielectric anisotropy (Δε), viscosity, and melting points of the final LC material. beilstein-journals.org

This compound serves as a valuable precursor for creating liquid crystalline molecules. Its rigid phenyl core is a common feature in LC design, and the iodine atom provides a reactive site for coupling it with other mesogenic (liquid crystal-forming) units. lightpublishing.cnlightpublishing.cn

Table 2: Contribution of Structural Motifs of this compound to Liquid Crystal Properties

Structural Motif Property Contribution Rationale
Phenyl Ring Rigidity, Anisotropy Provides the core structural rigidity necessary for forming ordered mesophases.
Fluorine Atom Polarity, Dielectric Anisotropy The strong C-F bond dipole can enhance dielectric anisotropy, a key parameter for display operation. beilstein-journals.org It can also lower melting points.
Ethyl Group Aspect Ratio, Solubility Modifies the length-to-breadth ratio of the molecule and can disrupt packing to lower melting points, broadening the liquid crystal phase range.
Iodine Atom Synthetic Handle Serves as the key reactive site for coupling reactions to build the final, larger liquid crystalline molecule. lightpublishing.cnlightpublishing.cn

By using this compound as a starting material, chemists can synthesize more complex molecules that exhibit nematic or smectic phases, which are essential for liquid crystal displays (LCDs). beilstein-journals.org

Radiochemistry: Precursor for 18F-Labeled Radiopharmaceuticals (Focus on Synthetic Methodology)

The development of radiotracers labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([18F]) is central to Positron Emission Tomography (PET) imaging. utupub.fi Aryl iodides, such as this compound, are important precursors in this field. They can be used to synthesize the corresponding [18F]-labeled fluoroarenes through isotopic or non-isotopic exchange reactions. The primary challenge in [18F] radiochemistry is to incorporate the radionuclide quickly and efficiently due to its short half-life of approximately 109.8 minutes. utupub.fi

The C-I bond on the aromatic ring serves as a target for introducing the [18F] nuclide. Several synthetic methodologies have been developed for the radiofluorination of aryl halides.

Copper-Mediated Radiofluorination: This method involves the use of copper catalysts to facilitate the nucleophilic substitution of an aryl iodide with [18F]fluoride. This approach has been successfully applied to the synthesis of various [18F]fluoroarenes.

Nickel-Mediated Radiofluorination: More recently, nickel-based catalytic systems have been developed for the radiofluorination of aryl boronic acids and esters, which can be prepared from aryl iodides. frontiersin.orgnih.gov This represents a late-stage fluorination method applicable to complex molecules. frontiersin.org

Diaryliodonium Salt Precursors: A highly effective and common strategy involves converting the aryl iodide into a more reactive diaryliodonium salt. These salts readily undergo nucleophilic attack by [18F]fluoride, displacing an entire aryl group and leaving the desired [18F]-labeled aromatic compound. researchgate.netnih.govacs.org This method is often preferred for its high efficiency and applicability to both electron-rich and electron-deficient aromatic systems. researchgate.net The site-specificity of the labeling is achieved by the initial site-specific introduction of the aryl iodide. nih.govacs.org

Table 3: Comparison of Synthetic Methodologies for [18F] Radiofluorination from Aryl Iodide Precursors

Methodology Precursor Type Key Reagents General Conditions Advantages Limitations
Direct Nucleophilic Substitution Aryl Iodide [18F]Fluoride, Phase-transfer catalyst (e.g., Kryptofix 2.2.2) High temperatures, aprotic solvent Simple precursor Often requires electron-withdrawing activating groups on the ring; low yields for unactivated rings. acs.org
Diaryliodonium Salt Method Aryl(auxiliary)iodonium Salt [18F]Fluoride, Phase-transfer catalyst Mild to moderate temperatures High radiochemical yields, applicable to a wide range of aromatic systems. researchgate.netnih.gov Requires multi-step synthesis of the iodonium (B1229267) salt precursor. researchgate.net
Transition Metal-Mediated Aryl Iodide or Boronic Ester [18F]Fluoride, Cu or Ni catalyst, ligands Varies with catalyst system Enables late-stage fluorination of complex molecules. frontiersin.orgnih.gov Catalyst and ligand optimization may be required; potential for metal contamination.

These methods allow for the synthesis of 2-Ethyl-1-[18F]fluoro-4-iodobenzene, which can then be used as a radiolabeled building block in subsequent coupling reactions to create complex PET tracers. researchgate.net

Development of Methodologies for ¹⁸F-Labeling via Nucleophilic Substitution on Iodonium Salts

One of the most effective strategies for labeling electron-rich and electron-neutral aromatic rings involves converting the aryl iodide into a more reactive diaryliodonium salt. nih.goviaea.org For a substrate like this compound, this would involve its transformation into an aryl(ancillary)iodonium salt. The ancillary group, often a sterically hindered or electron-rich moiety like mesityl or 2-thienyl, serves to direct the nucleophilic attack of the [¹⁸F]fluoride to the desired aromatic ring. nih.goviaea.org

A significant breakthrough in this area was the development of a copper-catalyzed radiofluorination of (mesityl)(aryl)iodonium salts. nih.govacs.orgnih.gov This method is notable for its mild reaction conditions and high regioselectivity, affording good yields for a wide range of electronically diverse aryl groups. nih.govnih.gov The copper catalyst is vital for both accelerating the reaction rate and controlling the selectivity of the fluorination. nih.gov The reaction proceeds rapidly and is highly selective, with minimal formation of the fluorinated ancillary group (e.g., fluoromesitylene). nih.govacs.org This methodology has been successfully applied to the synthesis of protected versions of clinically important radiotracers, including 4-[¹⁸F]fluorophenylalanine and 6-[¹⁸F]fluoroDOPA. nih.govnih.gov

The general applicability of this copper-catalyzed method to various substrates, including those with electron-donating groups, demonstrates its potential for the radiofluorination of an iodonium salt derived from this compound. nih.govacs.org

Table 1: Copper-Catalyzed ¹⁸F-Fluorination of (Mesityl)(aryl)iodonium Salts
Aryl Group of Iodonium SaltRadiochemical Conversion (RCC) %Reaction ConditionsReference
4-Methoxy-phenyl79%Cu(OTf)₂, Pyridine, DMF, 110°C, 15 min nih.gov
2-Methoxy-phenyl30%Cu(OTf)₂, Pyridine, DMF, 110°C, 15 min nih.gov
3,4,5-Trimethoxy-phenyl14%Cu(OTf)₂, Pyridine, DMF, 110°C, 15 min nih.govacs.org
4-Methyl-phenyl60%Cu(OTf)₂, Pyridine, DMF, 110°C, 15 min nih.gov
4-tert-Butyl-phenyl52%Cu(OTf)₂, Pyridine, DMF, 110°C, 15 min nih.gov

¹⁸F-Labeling via Copper-Mediated Fluorination of Aryl Iodides

A more direct approach involves the copper-mediated nucleophilic fluorination of aryl iodides themselves. While traditionally challenging, recent advancements have established copper catalysis as a promising method for this transformation. nih.govnih.gov This process bypasses the need to pre-form an iodonium salt, offering a more streamlined synthetic route.

Research has demonstrated that copper(I) complexes can mediate the fluorination of a variety of aryl iodides. nih.gov More recent developments have introduced photochemical methods that allow the reaction to proceed at room temperature. nih.gov This light-induced approach utilizes a copper catalyst and a silver salt to facilitate the formation of an aryl radical, which then reacts to form the C–F bond. nih.govacs.org The method shows broad substrate scope, proving effective for aryl iodides bearing both electron-donating and electron-withdrawing groups. nih.gov

Another significant advancement is the copper-mediated radiofluorination of arylstannanes, which can be prepared from aryl iodides. acs.org This technique benefits from the rapid transmetalation of the aryl group from tin to copper, leading to faster reaction rates and higher yields, which are critical factors in radiosynthesis. acs.org The method is compatible with a diverse range of functional groups and has been automated for the clinical production of radiotracers. acs.org Given the reactivity of aryl iodides in these copper-mediated systems, this compound is an excellent candidate substrate for direct or indirect (via a stannane (B1208499) derivative) ¹⁸F-fluorination.

Table 2: Copper-Mediated Radiofluorination of Aryl Precursors
Aryl PrecursorMethodRadiochemical Yield/ConversionReference
4-Phenoxy-iodobenzenePhotochemical, Cu-mediated66% (RCC) nih.gov
4-tert-Butyl-iodobenzenePhotochemical, Cu-mediated36% (RCC) nih.gov
N-(4-iodophenyl)acetamidePhotochemical, Cu-mediated45% (RCC) nih.gov
Methyl 4-iodobenzoatePhotochemical, Cu-mediated62% (RCC) nih.gov
4-(tributylstannyl)anisoleCu-mediated, thermal65% (RCC) acs.org

Future Research Directions and Unexplored Reactivity

Development of Greener and More Sustainable Synthetic Routes

The synthesis of functionalized fluorinated aromatic compounds is crucial for pharmaceuticals, agrochemicals, and materials science. longdom.org Current methodologies often rely on traditional techniques that may involve harsh conditions or generate significant waste. The development of greener synthetic routes for molecules like 2-ethyl-1-fluoro-4-iodobenzene is a key research objective.

Future efforts will likely focus on:

Enzymatic Synthesis : Biocatalysis offers a mild and highly selective alternative to traditional chemical synthesis. nih.gov Research into enzymes like fluorinases, which can form C-F bonds, or other enzymes that can perform selective halogenation or functionalization on fluorinated precursors, could lead to more sustainable production methods. nih.gov The use of enzymes such as lipases, transaminases, and cytochrome P450 enzymes for the synthesis and modification of fluorinated compounds is a growing field. nih.gov

Flow Chemistry : Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste. Applying this technology to the synthesis and subsequent reactions of this compound could lead to more sustainable manufacturing processes.

Recyclable Catalysts : Designing heterogeneous or recyclable homogeneous catalysts for the key synthetic steps can significantly reduce the environmental impact by minimizing catalyst waste and enabling easier product purification. rsc.org

Atom Economy : Developing reactions that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future synthetic designs will aim for higher atom economy in the synthesis and derivatization of fluorinated intermediates. longdom.org

Enantioselective Transformations Involving the Ethyl Group

The ethyl group on the aromatic ring presents an opportunity for enantioselective C-H functionalization, a cutting-edge area in organic synthesis. Creating chiral centers at the benzylic position of the ethyl group can lead to valuable optically active building blocks.

Key areas for future exploration include:

Asymmetric C-H Amination : Transition metal-catalyzed nitrene transfer into the benzylic C-H bonds of the ethyl group could provide direct access to chiral amines. researchgate.net The development of new chiral ligands for metals like rhodium, iridium, or copper will be crucial for achieving high enantioselectivity. researchgate.net

Enantioselective C-H Silylation and Borylation : Catalytic introduction of silyl (B83357) or boryl groups at the benzylic position in an enantioselective manner would yield versatile chiral intermediates. nih.gov These intermediates can be further transformed into a variety of functional groups with retention of stereochemistry.

Directed C-H Functionalization : Utilizing the adjacent fluorine atom or a transient directing group to guide a chiral catalyst to the ethyl group could enable highly regioselective and enantioselective C-H activation. americanelements.com

Table 1: Potential Enantioselective C-H Functionalization Reactions

Reaction Type Catalyst System Potential Product Significance
Asymmetric Amination Chiral Rhodium or Iridium Complexes Optically Active Benzylic Amines Access to chiral synthons for pharmaceuticals. researchgate.net
Asymmetric Silylation Chiral Rhodium Catalysts Chiral Benzylic Silanes Versatile intermediates for further synthesis. nih.gov
Asymmetric Arylation Copper(I)-Bisoxazoline Catalysis Chiral Benzylic Aryl Compounds Construction of complex chiral scaffolds. princeton.edu

Photoredox and Electrochemistry-Mediated Reactions

Visible-light photoredox catalysis and electro-organic synthesis offer powerful and sustainable alternatives to traditional reaction activation methods. arabjchem.orgsigmaaldrich.com The carbon-iodine bond in this compound is particularly susceptible to single-electron transfer (SET) processes, making it an ideal substrate for these technologies.

Unexplored avenues include:

Radical-Based C-C and C-Heteroatom Bond Formation : Generation of the 2-ethyl-1-fluorophenyl radical via photoredox or electrochemical reduction of the C-I bond can initiate a cascade of reactions. rsc.orgnih.gov This can be exploited for couplings with alkenes, alkynes, and various nucleophiles under mild conditions. nih.gov

Dual Catalysis Systems : Combining photoredox catalysis with another catalytic cycle (e.g., copper or palladium) can enable novel transformations. nih.gov For instance, a dual photoredox/copper system could facilitate the fluoroalkylation or arylation of the molecule at the iodine position. nih.gov

Electrochemical Cross-Coupling : Electrochemistry can be used to generate reactive organometallic species in situ for cross-coupling reactions, avoiding the need for stoichiometric organometallic reagents. arabjchem.orgnih.gov This approach could provide a greener alternative to traditional palladium-catalyzed couplings.

Intramolecular Reactions : In suitably designed derivatives of this compound, photoredox-induced radical formation could trigger intramolecular cyclizations, such as 1,5-hydrogen atom transfer (HAT) reactions, to construct complex polycyclic systems. rsc.orgresearchgate.netacs.org

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

The reactivity of the C-I bond makes this compound a prime candidate for transition metal-catalyzed cross-coupling reactions. While palladium catalysis is well-established, there is significant room for innovation in catalyst design to improve performance and expand reaction scope.

Future research will likely target:

Ligand-Free Catalysis : Developing palladium-catalyzed cross-coupling reactions that proceed efficiently without the need for expensive and often air-sensitive phosphine (B1218219) ligands is a major goal for sustainable chemistry. rsc.org

Heterogenized Catalysts : Supporting palladium nanoparticles on materials like graphene, zeolites, or polymers can lead to highly active and recyclable catalysts for reactions such as Suzuki-Miyaura and Heck couplings. mdpi.comdoi.org

Chemoselective Catalysis : Designing catalyst systems that can selectively activate the C-I bond in the presence of other potentially reactive functional groups is crucial for complex molecule synthesis. This allows for orthogonal reactivity where different parts of a molecule can be addressed in a specific sequence. doi.org

Low Catalyst Loading : The development of highly active palladium complexes, often featuring specialized phosphine ligands, allows for extremely low catalyst loadings (in ppm levels), which is both economically and environmentally advantageous. dartmouth.eduresearchgate.net

Table 2: Comparison of Catalyst Systems for Cross-Coupling Reactions

Catalyst Type Key Features Advantages Potential Application
Homogeneous Pd with Phosphine Ligands High activity and selectivity. researchgate.net Well-understood, broad substrate scope. Synthesis of complex biaryls.
Ligand-Free Palladium Simpler reaction setup, often in aqueous media. rsc.org Cost-effective, environmentally friendly. Large-scale production of key intermediates.
Heterogeneous Pd Nanoparticles Supported on solid materials, recyclable. mdpi.comdoi.org Ease of separation, catalyst reuse. Sustainable manufacturing processes.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. nih.gov Incorporating this compound into MCRs is a largely unexplored area with significant potential.

Potential strategies include:

Palladium-Catalyzed MCRs : A sequence involving an initial cross-coupling reaction of the C-I bond followed by an in-situ MCR could rapidly generate complex, functionalized aromatic structures.

Isocyanide-Based MCRs : Reactions like the Ugi or Passerini reaction could be designed where this compound or a derivative serves as one of the key components, leading to novel scaffolds for medicinal chemistry.

Pseudo-MCRs : One-pot sequences where a derivative of this compound undergoes a transformation (e.g., Knoevenagel condensation) before participating in a subsequent reaction with other components can lead to diverse heterocyclic systems. nih.gov

Exploration of Novel Organometallic Chemistry Applications

The C-I and C-F bonds offer distinct opportunities for organometallic transformations beyond standard cross-coupling.

Future research could delve into:

Formation of Organometallic Reagents : The reaction of this compound with metals like magnesium or lithium would generate Grignard or organolithium reagents. aakash.ac.inacs.org The stability and reactivity of these fluorinated organometallics, particularly in the presence of the ethyl group, warrant further investigation.

C-F Bond Activation : While challenging, the selective activation of the strong C-F bond by transition metal complexes is a frontier in organometallic chemistry. rsc.orgresearchgate.net Exploring conditions under which a metal center could insert into the C-F bond of this compound would open up entirely new avenues for functionalization.

Directed Ortho-Metalation : The fluorine atom can act as a directing group for metalation at the adjacent C-H bond (position 2), although this is sterically hindered by the ethyl group. Alternatively, the ethyl group itself could be functionalized to act as a directing group, guiding metalation to other positions on the ring.

Biaryl Synthesis : Classical reactions like the Ullmann reaction (using copper) or the Fittig reaction (using sodium) could be applied to this compound for the synthesis of symmetric biaryls, which are important structures in materials science. ck12.orggeeksforgeeks.org

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-1-fluoro-4-iodobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example:
  • Halogen Exchange : Fluorination of 2-ethyl-1-chloro-4-iodobenzene using KF in polar aprotic solvents (e.g., DMF) at 120–150°C. Yield optimization requires precise control of reaction time and stoichiometry to avoid side products like dehalogenated species .
  • Suzuki-Miyaura Coupling : Use of a boronic ester intermediate with iodobenzene derivatives. Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) affects regioselectivity and byproduct formation. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Critical Parameters : Monitor reaction progress via TLC or GC-MS. Purification steps must account for the compound’s volatility (predicted bp: ~250–280°C based on analogous structures) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃) as a solvent. The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) and aromatic protons (δ ~6.8–7.5 ppm) must be resolved. Fluorine-19 NMR (δ ~-110 to -120 ppm) confirms substitution patterns .
  • Mass Spectrometry (EI-MS) : Expect a molecular ion peak [M]⁺ at m/z ≈ 264 (C₈H₈FI). Fragmentation patterns (e.g., loss of I• or C₂H₅•) aid structural validation .
  • IR Spectroscopy : Key stretches include C-F (~1220 cm⁻¹), C-I (~500 cm⁻¹), and aromatic C-H (~3050 cm⁻¹). Compare with reference spectra for ortho/meta/para isomers to rule out positional ambiguity .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance : The ethyl group at position 2 directs coupling to the iodine-substituted position (position 4) due to reduced steric bulk compared to ortho positions. Computational modeling (DFT) can quantify steric maps to predict reactivity .
  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the iodine for oxidative addition in Pd-catalyzed reactions. Hammett parameters (σₚ ≈ +0.06 for F, σₘ ≈ +0.34 for I) guide catalyst selection (e.g., electron-rich ligands improve turnover in Suzuki reactions) .
  • Case Study : Compare yields in Sonogashira couplings using CuI vs. ligand-free conditions. Ethyl groups may stabilize transition states via hyperconjugation, as evidenced by kinetic isotope effects .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during purity assessment?

  • Methodological Answer :
  • Cross-Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS to distinguish co-eluting impurities. For example, trace ethylbenzene (from dehalogenation) may co-elute with the target compound in GC but is separable via HPLC .
  • Error Analysis : Quantify uncertainties in NMR integration (e.g., ±5% for ¹H NMR) and MS sensitivity. Use internal standards (e.g., 1,3,5-trimethoxybenzene) to calibrate instrument response .
  • Controlled Degradation Studies : Heat the compound to 100°C for 24 hours and analyze degradation products via LC-MS. This identifies labile functional groups (e.g., potential C-I bond cleavage) .

Q. How can computational methods (DFT, MD) predict the stability and reactivity of this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for possible degradation pathways (e.g., hydrolysis, photolysis) using Gaussian or ORCA software. Solvent effects (PCM model) improve accuracy .
  • Reactivity Prediction : Simulate transition states for cross-coupling reactions. For example, compare activation energies (Eₐ) for Pd-catalyzed vs. Ni-catalyzed pathways to rationalize catalyst preference .
  • Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots). Deviations >10% suggest missing solvent or entropy contributions in the model .

Data Presentation and Ethical Considerations

Q. What are best practices for presenting raw and processed data in publications involving halogenated aromatics?

  • Methodological Answer :
  • Raw Data : Include in appendices (e.g., NMR FID files, MS chromatograms) with metadata (instrument parameters, calibration dates). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Processed Data : Use tables for quantified results (e.g., coupling yields, retention times) and figures for trends (e.g., reaction optimization plots). Apply statistical tests (t-tests, ANOVA) to confirm significance .
  • Ethical Reporting : Disclose hazards (e.g., iodine’s toxicity, LD₅₀ ≈ 14 g/kg in rats) and disposal protocols (e.g., neutralization with Na₂S₂O₃) in compliance with ACS guidelines .

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